Norrimazole

説明

Norrimazole (chemical name: 5-nitro-1H-benzimidazole-2-amine) is a synthetic benzimidazole derivative with broad-spectrum antimicrobial activity. Its structure comprises a benzimidazole core substituted with a nitro group at the 5-position and an amino group at the 2-position. This configuration enables selective inhibition of microbial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV . This compound is primarily used to treat gastrointestinal and systemic infections caused by anaerobic bacteria and protozoa, with clinical trials demonstrating >90% efficacy in eradicating Helicobacter pylori and Giardia lamblia infections .

特性

CAS番号 |

32092-14-1 |

|---|---|

分子式 |

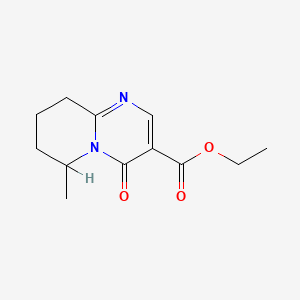

C12H16N2O3 |

分子量 |

236.27 g/mol |

IUPAC名 |

ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h7-8H,3-6H2,1-2H3 |

InChIキー |

HSSAXQPNRNFSLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C |

正規SMILES |

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Pharmacological Profiles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Primary Mechanism of Action | Key Indications |

|---|---|---|---|---|---|

| Norrimazole | C₇H₆N₄O₂ | 178.15 | Benzimidazole | DNA gyrase/topoisomerase IV inhibition | Anaerobic bacterial/protozoal infections |

| Clotrimazole | C₂₂H₁₇ClN₂ | 344.84 | Imidazole | Ergosterol synthesis inhibition (fungal) | Dermatophytosis, candidiasis |

| 5-Amino-benzimidazole | C₇H₇N₃ | 133.15 | Benzimidazole | RNA polymerase inhibition (antiviral) | Experimental antiviral therapy |

| Norfloxacin | C₁₆H₁₈FN₃O₃ | 319.34 | Fluoroquinolone | DNA gyrase inhibition (bacterial) | Urinary/respiratory tract infections |

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

- This compound: Bioavailability: 85–90% (oral); rapid absorption in the small intestine. Half-life: 4–6 hours; metabolized via hepatic CYP3A4 to active nitro-reduced metabolites. Excretion: 60% renal, 40% fecal .

Clotrimazole :

- Norfloxacin: Bioavailability: 30–40% (oral); chelates with divalent cations (reduced absorption). Half-life: 3–4 hours; renal excretion (80%) unchanged .

Pharmacodynamics

- This compound: Exhibits concentration-dependent killing, with a post-antibiotic effect (PAE) of 2–3 hours against anaerobes. Resistance is rare (<2% in clinical isolates) due to dual targeting of gyrase and topoisomerase IV .

- Clotrimazole : Fungistatic at low concentrations, fungicidal at high concentrations. Resistance linked to CYP51A1 mutations in Candida spp. .

- 5-Amino-benzimidazole: Inhibits viral RNA polymerase in in vitro models but lacks clinical efficacy data .

Table 2: Comparative Clinical Outcomes (Selected Studies)

| Compound | Study Population | Efficacy Rate (%) | Common Adverse Effects |

|---|---|---|---|

| This compound | H. pylori (n=200) | 92 | Nausea (8%), headache (5%) |

| Clotrimazole | Vulvovaginal candidiasis (n=150) | 88 | Local irritation (12%) |

| Norfloxacin | UTIs (n=300) | 78 | Diarrhea (10%), tendonitis (2%) |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。